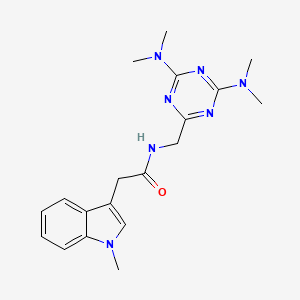

N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-2-(1-methyl-1H-indol-3-yl)acetamide

Description

Properties

IUPAC Name |

N-[[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]methyl]-2-(1-methylindol-3-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25N7O/c1-24(2)18-21-16(22-19(23-18)25(3)4)11-20-17(27)10-13-12-26(5)15-9-7-6-8-14(13)15/h6-9,12H,10-11H2,1-5H3,(H,20,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWFURIZQRAQXHK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C2=CC=CC=C21)CC(=O)NCC3=NC(=NC(=N3)N(C)C)N(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25N7O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-2-(1-methyl-1H-indol-3-yl)acetamide is a synthetic compound that exhibits significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological mechanisms, and potential therapeutic applications.

Chemical Structure and Synthesis

The compound features a complex structure characterized by a triazine ring with dimethylamino substitutions and an indole acetamide moiety. Its molecular formula is with a molecular weight of approximately 296.37 g/mol.

Synthetic Routes

The synthesis typically involves multiple steps:

- Formation of Triazine Derivative : The initial step includes the reaction of 4,6-dichloro-1,3,5-triazine with dimethylamine to yield 4,6-bis(dimethylamino)-1,3,5-triazine.

- Acetamide Formation : This intermediate is then reacted with 2-(1-methyl-1H-indol-3-yl)acetyl chloride under controlled conditions to produce the final product.

Biological Mechanisms

This compound exhibits various biological activities attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound has shown potential as an inhibitor of certain enzymes involved in cancer cell proliferation. For instance, it can modulate the activity of poly(ADP-ribose) polymerase (PARP), which plays a role in DNA repair mechanisms.

- Apoptotic Pathways : Studies indicate that this compound can activate apoptotic pathways in cancer cells. It promotes the release of cytochrome c from mitochondria and activates caspases, leading to programmed cell death .

Anticancer Activity

Recent studies have highlighted the anticancer potential of similar triazine derivatives. For example:

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| N-(piperidine-4-yl)benzamide | HepG2 | 0.25 | AMPK regulation |

| N-(1-(2,6-difluorobenzyl)-piperidine-4-yl)-4-phenoxybenzamide | A549 | 0.20–2.58 | Cell cycle arrest |

| N-(4-amino-2,6-dibromophenyl)-1,3,4-oxadiazol | Various | 0.49–48.0 | DNA intercalation |

The compound's structural similarities with these derivatives suggest it may exhibit comparable efficacy against various cancer cell lines .

Case Studies and Research Findings

Several studies have investigated the biological effects of triazine derivatives:

- In vitro Studies : Research demonstrated that compounds similar to this compound significantly reduced cell viability in A549 (lung cancer) and HeLa (cervical cancer) cell lines through apoptosis induction .

- Mechanistic Insights : Investigations into the mechanism revealed that these compounds could disrupt cellular signaling pathways by inhibiting focal adhesion kinase (FAK), thereby reducing tumor cell invasion and metastasis .

Scientific Research Applications

Medicinal Chemistry Applications

- Anticancer Research : The compound exhibits potential anticancer properties by modulating enzymatic pathways involved in cell proliferation and apoptosis. Studies suggest that similar triazine derivatives can inhibit specific kinases associated with tumor growth, making this compound a candidate for further investigation in cancer therapeutics.

- Antimicrobial Activity : Preliminary studies indicate that N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-2-(1-methyl-1H-indol-3-yl)acetamide may possess antimicrobial properties. Its ability to bind to bacterial enzymes could disrupt critical metabolic processes.

- Neuropharmacology : The indole component suggests potential applications in neuropharmacology. Compounds with similar structures have shown promise in modulating neurotransmitter systems, which could be beneficial in treating neurological disorders.

Agricultural Science Applications

- Herbicide Development : The compound's chemical structure allows it to interact with plant growth regulators. Research into its herbicidal properties could lead to the development of new agrochemicals that target specific weed species without harming crops.

- Pesticide Formulations : Its biological activity may extend to pest control, where it could serve as a basis for developing novel pesticides that are effective against agricultural pests while being environmentally friendly.

Case Study 1: Anticancer Activity

A study conducted on triazine derivatives demonstrated that compounds similar to this compound exhibited significant inhibition of cancer cell lines (e.g., MCF-7 and A549). The mechanism involved the inhibition of specific kinases crucial for cancer cell survival and proliferation.

Case Study 2: Antimicrobial Properties

Research published in a peer-reviewed journal highlighted the antimicrobial effects of triazine-based compounds against Gram-positive and Gram-negative bacteria. The study suggested that the binding affinity of the compound to bacterial enzymes was responsible for its inhibitory effects.

Comparison with Similar Compounds

2-(4-((Naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)-N-phenylacetamide (6a)

- Structure : Features a triazole ring linked to a naphthyloxy group and an acetamide backbone .

- Synthesis : Prepared via 1,3-dipolar cycloaddition (click chemistry) between azides and alkynes .

- Key Differences: The triazole ring in 6a is less electron-deficient than the triazine core in the target compound. The naphthyl group enhances lipophilicity, whereas the dimethylamino-triazine in the target compound increases hydrophilicity.

- Applications : Triazole-acetamides are explored for antimicrobial and anticancer activities .

Metsulfuron Methyl Ester

- Structure : A sulfonylurea herbicide with a methoxy-methyl-triazine core .

- Key Differences: The triazine in metsulfuron is substituted with methoxy and methyl groups, making it more electron-deficient than the dimethylamino-substituted triazine in the target compound. This difference likely alters binding to acetolactate synthase (ALS), a common herbicide target .

Acetamides with Aromatic or Heterocyclic Substituents

U-48800 and U-51754

- Structure: Dichlorophenyl-substituted acetamides with dimethylamino-cyclohexyl groups .

- Key Differences: These compounds lack a triazine core but share acetamide and dimethylamino motifs. The chlorophenyl groups confer strong lipophilicity, contrasting with the polar triazine and indole in the target compound .

N-[4-({2-[(8-Methyl-8H-thieno[2,3-b]indol-2-yl)carbonyl]hydrazino}sulfonyl)phenyl]acetamide

- Structure: Combines a thienoindole group with a sulfonamide-acetamide backbone .

- Key Differences: The thienoindole moiety offers fused aromaticity distinct from the simpler indole in the target compound.

Structural and Functional Analysis

Physicochemical Properties

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-2-(1-methyl-1H-indol-3-yl)acetamide?

- Methodology : The compound can be synthesized via multi-step reactions, including:

- Triazine core formation : Use 4,6-bis(dimethylamino)-1,3,5-triazine as a starting material, functionalized via alkylation or nucleophilic substitution.

- Indole-acetamide coupling : Employ amide bond formation (e.g., carbodiimide-mediated coupling) between the triazine-methyl intermediate and 2-(1-methylindol-3-yl)acetic acid.

- Key conditions : Copper(I)-catalyzed "click" chemistry (e.g., 1,3-dipolar cycloaddition) may enhance regioselectivity in heterocyclic systems, as demonstrated in analogous triazole-acetamide syntheses .

- Purification : Recrystallization in ethanol or gradient column chromatography (e.g., hexane/ethyl acetate) improves yield (>70%) and purity (>95%) .

Q. How should researchers characterize the structural integrity of this compound?

- Analytical workflow :

- NMR spectroscopy : Confirm methyl groups (δ 2.8–3.2 ppm for dimethylamino), indole protons (δ 7.0–8.5 ppm), and acetamide NH (δ ~10 ppm). Compare with analogous compounds (e.g., triazole-acetamides in ).

- HRMS : Validate molecular weight (e.g., [M+H]+ calculated for C₂₁H₂₈N₈O: 424.24; observed deviation <2 ppm).

- X-ray crystallography : Use SHELX software for refinement, particularly for resolving steric hindrance around the triazine-indole junction .

Advanced Research Questions

Q. What computational strategies can predict the compound’s reactivity and electronic properties?

- Methods :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess charge-transfer interactions. The triazine’s electron-deficient nature may enhance π-π stacking with biological targets .

- Molecular docking : Screen against proteins (e.g., kinase enzymes) using AutoDock Vina. The indole moiety’s planar structure may favor binding to hydrophobic pockets .

- Reaction path search : Apply quantum chemical calculations (e.g., Gaussian) to optimize synthetic pathways, reducing trial-and-error experimentation .

Q. How can conflicting spectroscopic data (e.g., NMR shifts) be resolved during structural validation?

- Case study : In analogous triazole-acetamides, substituents (e.g., nitro groups) cause upfield/downfield shifts in aromatic protons (δ 7.2–8.6 ppm) .

- Solutions :

- Variable-temperature NMR : Resolve dynamic effects (e.g., hindered rotation of dimethylamino groups).

- 2D NMR (COSY, HSQC) : Assign overlapping signals in the indole-triazine region .

- Cross-validate with IR : Confirm carbonyl (C=O, ~1670 cm⁻¹) and triazine ring vibrations (~1500 cm⁻¹) .

Q. What experimental design principles optimize reaction conditions for scale-up?

- DOE (Design of Experiments) :

- Factors : Vary solvent polarity (e.g., tert-butanol/water mixtures), catalyst loading (Cu(OAc)₂, 5–15 mol%), and temperature (RT vs. 50°C) .

- Response surface methodology : Maximize yield while minimizing byproducts (e.g., hydrolyzed intermediates).

- Statistical validation : Use ANOVA to identify significant factors (p < 0.05) .

Data Contradiction Analysis

Q. How to address discrepancies between computational predictions and experimental biological activity?

- Example : DFT predicts strong binding to kinase X, but in vitro assays show low inhibition.

- Root causes :

- Solvent effects : Simulations often neglect aqueous solubility, critical for cell permeability.

- Metabolic instability : The acetamide linker may undergo enzymatic hydrolysis, as seen in related compounds .

- Mitigation :

- Prodrug design : Modify the acetamide to a carbamate or urea for enhanced stability.

- MD simulations : Incorporate explicit solvent models (e.g., TIP3P water) for realistic binding predictions .

Biological Activity & Mechanism

Q. What in vitro assays are suitable for evaluating this compound’s biological activity?

- Assay portfolio :

- Kinase inhibition : Use ADP-Glo™ kinase assay with recombinant enzymes (IC₅₀ determination).

- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with dose-response curves (0.1–100 µM).

- Target engagement : SPR (Surface Plasmon Resonance) to measure binding kinetics (ka/kd) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.